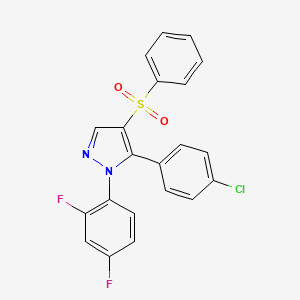

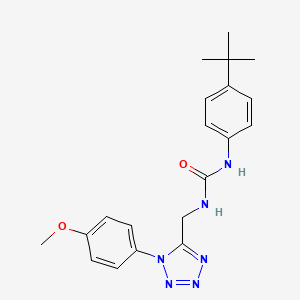

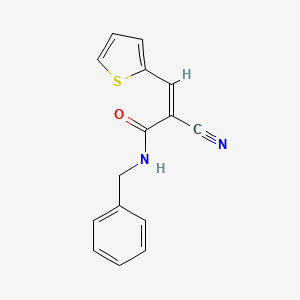

![molecular formula C21H18ClNO4S B2642409 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid CAS No. 721416-48-4](/img/structure/B2642409.png)

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid” is a synthetic compound with the CAS Number: 721416-48-4 . It has a molecular weight of 415.9 and is a white crystalline solid.

Molecular Structure Analysis

The molecular formula of this compound is C21H18ClNO4S . The InChI Code is 1S/C21H18ClNO4S/c22-19-10-12-20 (13-11-19)28 (26,27)23 (14-16-4-2-1-3-5-16)15-17-6-8-18 (9-7-17)21 (24)25/h1-13H,14-15H2, (H,24,25) .

Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It’s insoluble in water but soluble in organic solvents such as chloroform, methanol, and ethanol. The compound has a density of 1.4±0.1 g/cm3, a boiling point of 619.9±65.0 °C at 760 mmHg, and a flash point of 328.7±34.3 °C . It also has a molar refractivity of 109.2±0.4 cm3 .

Applications De Recherche Scientifique

1. Synthesis and Pharmaceutical Applications

- Oxidative Cross-Coupling : N-(2‘-Phenylphenyl)benzenesulfonamides, closely related to 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid, have been used in oxidative cross-coupling reactions. These reactions produce derivatives like phenanthridine-6-acetate, which are significant in pharmaceutical synthesis (Miura et al., 1998).

- Thromboxane A2 Antagonistic Activity : Derivatives of benzenesulfonamido)methyl]benzoic acid have been synthesized and evaluated for their potential as antiasthmatic and antithrombotic agents. These derivatives show inhibitory effects on platelet aggregation and bronchoconstriction, indicating their usefulness in treating related conditions (Sakurai et al., 1996).

2. Chemical Research and Catalysis

- Friedel-Crafts Sulfonylation : Research demonstrates the use of benzenesulfonamido compounds in Friedel-Crafts sulfonylation reactions. These reactions are pivotal in synthesizing various chemical compounds, showcasing the versatility of benzenesulfonamides in chemical synthesis (Nara et al., 2001).

3. Environmental and Analytical Chemistry

- Transformation and Decomposition Studies : Research on similar sulfonamide compounds, like sulfamethoxazole, provides insights into their photodegradation pathways in the environment. Understanding these pathways is crucial for assessing the environmental impact of sulfonamide-based compounds (Zhou & Moore, 1994).

4. Biochemistry and Molecular Biology

- Enzyme Inhibition and Molecular Docking : Sulfonamide derivatives have been studied for their enzyme inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. These studies also involve molecular docking to understand the interaction at a molecular level, highlighting the potential of these compounds in biochemical research (Kausar et al., 2019).

5. Material Science

- Ionic Liquid Based Molecularly Imprinted Composites : Research involving benzoic acid derivatives focuses on their use in designing molecularly imprinted polymers. These polymers have applications in removing contaminants and have significant implications in environmental science and material engineering (Das et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO4S/c22-19-10-12-20(13-11-19)28(26,27)23(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(24)25/h1-13H,14-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEXELGKQPYTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

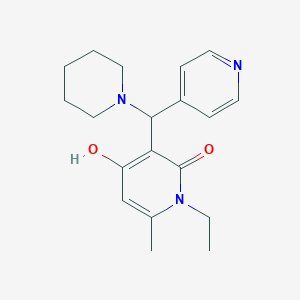

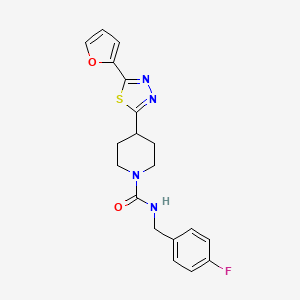

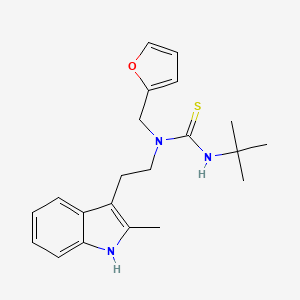

![2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2642326.png)

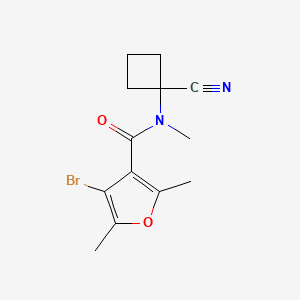

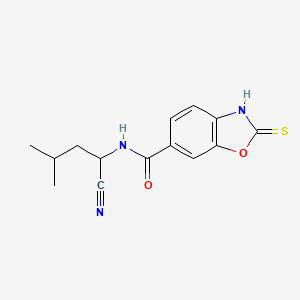

![(2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2642340.png)

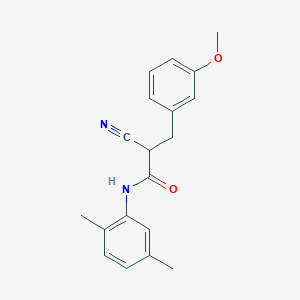

![2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642345.png)